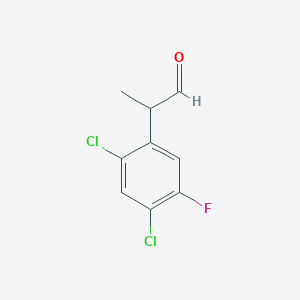
2-(2,4-Dichloro-5-fluorophenyl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichloro-5-fluorophenyl)propanal is an organic compound with the molecular formula C9H7Cl2FO and a molecular weight of 221.06 g/mol It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenyl ring, along with a propanal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichloro-5-fluorophenyl)propanal typically involves the reaction of 2,4-dichloro-5-fluorobenzaldehyde with a suitable reagent to introduce the propanal group. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichloro-5-fluorophenyl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-(2,4-Dichloro-5-fluorophenyl)propanoic acid.
Reduction: 2-(2,4-Dichloro-5-fluorophenyl)propan-2-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2,4-Dichloro-5-fluorophenyl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichloro-5-fluorophenyl)propanal involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichloro-5-fluorophenyl)ethanol
- 2-(2,4-Dichloro-5-fluorophenyl)acetic acid
- 2-(2,4-Dichloro-5-fluorophenyl)propanoic acid
Uniqueness
Its structure allows for diverse chemical modifications, making it a valuable intermediate in various synthetic pathways .
Biological Activity
2-(2,4-Dichloro-5-fluorophenyl)propanal is a compound of significant interest due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.
- IUPAC Name: this compound
- Molecular Formula: C10H8Cl2F
- Molecular Weight: 233.08 g/mol
Biological Activities
The compound exhibits a variety of biological activities, including:
-
Antimicrobial Activity
- Studies have shown that derivatives of 2-(2,4-dichloro-5-fluorophenyl) exhibit potent antimicrobial properties against various pathogens. For instance, a series of synthesized compounds containing this moiety were screened for antibacterial and antifungal activities, revealing significant effectiveness against Candida albicans and several bacterial strains .
-
Anticancer Properties
- Research indicates that the compound may have anticancer effects. For example, it has been linked to the induction of apoptosis in cancer cells via mitochondrial pathways, suggesting potential as an anticancer agent . The mechanisms involved include the modulation of cytochrome P450 enzymes which play a crucial role in drug metabolism and activation .
- Anti-inflammatory Effects
The biological activity of this compound is primarily attributed to its interaction with cellular targets:
- Enzyme Inhibition : The compound shows a tendency to inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
- Receptor Interaction : It may modulate various receptors linked to inflammation and immune responses.
Case Study 1: Antifungal Activity
In a study assessing the antifungal properties of various derivatives, this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antifungal agents like fluconazole. The results highlighted its potential as an effective antifungal treatment option .
Case Study 2: Anticancer Activity
A series of experiments demonstrated that the compound could induce apoptosis in non-small cell lung cancer (A549) cells. The study measured the expression levels of apoptosis-related proteins, showing increased levels of pro-apoptotic factors upon treatment with the compound .
Data Tables
| Biological Activity | Tested Concentration (µg/mL) | Effectiveness (MIC) |
|---|---|---|
| Antibacterial | 10 | 0.020 |
| Antifungal | 10 | 0.023 |
| Anticancer | Varies | IC50 = 3.14 ± 0.29 |
Properties
Molecular Formula |
C9H7Cl2FO |
|---|---|
Molecular Weight |
221.05 g/mol |
IUPAC Name |
2-(2,4-dichloro-5-fluorophenyl)propanal |
InChI |
InChI=1S/C9H7Cl2FO/c1-5(4-13)6-2-9(12)8(11)3-7(6)10/h2-5H,1H3 |
InChI Key |
IDBSWMQEVYQLTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)C1=CC(=C(C=C1Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















